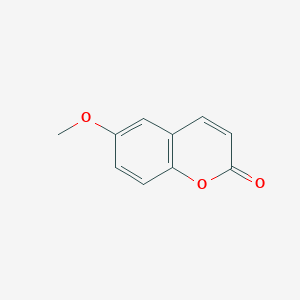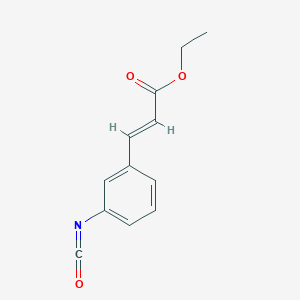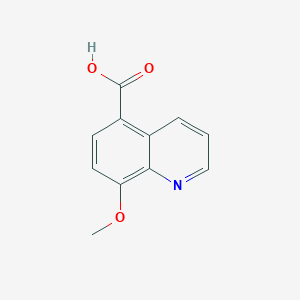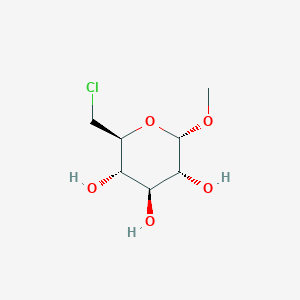
6-Methoxycoumarin
Overview
Description
6-Methoxycoumarin is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class, which is a colorless crystalline substance in its pure form. It is known for its presence in many plants, where it functions as a chemical defense against predators. The methoxy group in this compound is positioned at the 6th carbon of the coumarin nucleus, which may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of this compound derivatives has been a subject of interest due to their potential applications. A new methodology for the total synthesis of unsubstituted coumarins, including this compound derivatives, has been developed, which starts from commercially available materials and involves three or four steps to yield the desired compounds in excellent yields . Another study reports the synthesis of a coumarin-hemiterpene ether, identified as 6-(3,3-dimethylallyloxy)-7-methoxycoumarin, from esculetin . Additionally, the synthesis of various naturally occurring coumarins, including this compound derivatives, has been described, highlighting the importance of the oxygenation pattern in the classification of coumarins .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a 6,8-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]isocoumarin was confirmed by mass spectrometric studies . X-ray crystallographic analysis has been employed to determine the structure of related coumarin compounds, which can provide insights into the structural aspects of this compound derivatives .
Chemical Reactions Analysis
This compound and its derivatives participate in various chemical reactions that are significant for their biological activities and applications. For example, the synthesis of 6-methyl-3-phenylcoumarins, which are structurally related to this compound, involves a Perkin reaction, indicating the versatility of coumarin derivatives in chemical synthesis . The Pechmann reaction is another method used for synthesizing coumarin derivatives, including this compound, under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are crucial for their applications in various fields. A study on the quantitative analysis of this compound in cosmetics using excitation-emission matrix (EEM) fluorescence coupled with second-order calibration methods demonstrates the compound's fluorescence properties, which can be exploited in analytical chemistry . The synthesis and evaluation of 6-ethoxy-4-methylcoumarin, a related compound, involved the determination of its cytotoxic and antioxidant properties, indicating the biological relevance of such derivatives .
Scientific Research Applications
Antifungal and Antimicrobial Properties
6-Methoxycoumarin, particularly in the form of Scopoletin, exhibits notable antifungal and antimicrobial properties. This compound, isolated from various plant species, has shown effectiveness in inhibiting bacterial and fungal growth. Its biosynthesis, which is induced by pathogen attack and abiotic stress, contributes to its inhibitory effects on storage fungi and bacteria (Gnonlonfin, Sanni, & Brimer, 2012).
Cytotoxic and Antioxidant Effects
Research on this compound derivatives, such as 6-ethoxy-4-methylcoumarin, has revealed their potential cytotoxic effects against cultured blood samples and antioxidant properties at specific concentrations. These findings suggest a role for this compound derivatives in the development of new pharmacological agents (Çelikezen et al., 2020).
Anti-Inflammatory Properties
Studies involving human mast cell lines have demonstrated that Scopoletin, a this compound compound, can significantly reduce the production of inflammatory cytokines. This effect is mediated through the inhibition of the IκB/NF-κB signaling cascade, suggesting a regulatory role in inflammatory reactions (Moon et al., 2007).
Antitumorigenic Potential
Coumarins, including this compound, have been studied for their antitumorigenic properties. For example, 7-hydroxy-6-methoxycoumarin isolated from Solanum lyratum shows hepatoprotective activity and has been evaluated for its potential in cancer therapy (Kang et al., 1998). Similarly, 5-geranyloxy-7-methoxycoumarin has shown notable inhibitory effects on human colon cancer cell proliferation, suggesting its potential as a cancer preventive agent (Patil et al., 2013).
Modulation of Cellular Signalling Pathways
Scopoletin, another form of this compound, has been studied for its modulation of multiple cellular signaling pathways. These include NEF2-related factor-2 (NRF-2), apoptosis/p53 signaling, NF-κB signaling, autophagy signaling, and more. This modulation is linked to scopoletin's anti-inflammation and anti-tumorigenesis potential, highlighting its significance in the treatment of various diseases (Sakthivel et al., 2021).
Mechanism of Action
- Role : By inhibiting V. mali, 6-MCM helps prevent the development of VCA and reduces disease incidence .
- Limiting Pathogenic Capacity : 6-MCM reduces the secretion of cell wall-degrading enzymes (endoglucanase, polygalacturonase, and pectin lyase), thus limiting V. mali’s pathogenicity .
- In Vivo Efficacy : Application of 6-MCM on isolated apple branches effectively inhibits VCA development and reduces disease incidence .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
- Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action .
- 6-Methylcoumarin Promotes Melanogenesis . (Note: This study focuses on melanogenesis, not antifungal activity.)
Safety and Hazards
properties
IUPAC Name |
6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCJIMMVPXDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459751 | |
| Record name | 6-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17372-53-1 | |
| Record name | 6-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-methoxycoumarin?
A1: this compound has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize various spectroscopic methods to characterize this compound, including UV-Vis, IR, 1D-NMR (1H and 13C), 2D-NMR, and mass spectrometry. [, , , ] This data helps confirm its structure and identify potential derivatives.
Q3: What are some of the biological activities reported for this compound and its derivatives?
A3: Studies have shown that this compound derivatives exhibit a range of biological activities, including:
- Antimicrobial: Demonstrating activity against foodborne pathogens such as Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes. []
- Antiviral: Notably against respiratory syncytial virus. []
- Cytotoxic: Exhibiting activity against P-388 murine leukemia cells. []
- Anti-inflammatory: Reducing inflammation in a carrageenan-induced pleurisy mouse model, potentially through p38 MAPK and NF-κB pathway regulation. []
- Insecticidal: Exhibiting activity against Myzus persicae adults and Pluttella xylostella larvae. []
Q4: How does this compound exert its antimicrobial effect?
A4: Research suggests that this compound and its derivatives with a methoxy group on the coumarin skeleton can disrupt cell membrane integrity in foodborne pathogens, leading to increased permeability and leakage of cellular contents. []
Q5: How do the different substituents on the coumarin ring affect xanthine oxidase inhibition?
A5: Research indicates that the presence and position of substituents on the coumarin ring significantly influence xanthine oxidase inhibitory activity:
- 7-Hydroxy group: Crucial for potent inhibition. [, ]
- 6-Hydroxy group: Enhances inhibitory activity compared to 7-hydroxycoumarin alone. [, ]
- 6-Methoxy group: Reduces the inhibitory effect compared to the 6-hydroxy group. [, ]
- Glycoside or bulky substituents: Generally decrease inhibitory activity. [, ]
Q6: What is the role of this compound in plant iron uptake?
A6: In Arabidopsis thaliana, this compound serves as a precursor for fraxetin (7,8-dihydroxy-6-methoxycoumarin), a coumarin with iron-mobilizing properties. This process is regulated by IRONMAN peptides and is influenced by environmental pH. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)




![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)



